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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-
aminothiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry
and drug development. Due to the limited availability of direct experimental data for this specific
molecule in publicly accessible literature, this guide leverages data from closely related
analogs, namely 2-aminothiazole-4-carboxylic acid and its esters, to provide a robust and
scientifically grounded structural characterization.

Chemical Identity and Properties

2-Aminothiazole-4-carboxamide is a derivative of the versatile 2-aminothiazole scaffold,
which is a key pharmacophore in numerous clinically approved drugs.[1] Its fundamental
properties are summarized below.
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Property Value Source

2-amino-1,3-thiazole-4-
IUPAC Name _ (2]
carboxamide

CAS Number 118452-02-1 [2]
Molecular Formula C4HsNs3OS [2]
Molecular Weight 143.16 g/mol [2]
Canonical SMILES C1=C(SC(=N1)N)C(=O)N [2]

Predicted Spectroscopic Data for Structural
Verification

The following tables present the predicted nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for 2-aminothiazole-4-carboxamide. These predictions are based on
the analysis of experimental data from structurally similar compounds reported in the literature.

[1]3]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the
thiazole ring and the protons of the amino and carboxamide groups.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~75-7.8 Singlet 1H H-5 (thiazole ring)
~7.2-75 Broad Singlet 2H -NHz (amino group)
) -CONH:
~7.0-7.4 Broad Singlet 2H

(carboxamide)

3C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum will provide key information about the carbon framework of the

molecule.
Chemical Shift (8) (ppm) Assighment
~168 - 172 C=0 (carboxamide)
~165 - 169 C-2 (amino-substituted)
~140 - 145 C-4 (carboxamide-substituted)
~110 - 115 C-5

Mass Spectrometry (Predicted)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

Technique Predicted [M+H]* (m/z)

Electrospray lonization (ESI-MS) 144.02

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to confirm the
structure of 2-aminothiazole-4-carboxamide.

Synthesis of 2-Aminothiazole-4-carboxamide

A common route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole
synthesis.[4] This can be adapted for the target molecule.
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Reactants

Thiourea

(Hantzsch Synthesis) (e.g., NHs in MeOH)

Ethyl bromopyruvate

Ethyl 2-aminothiazole-4-carboxylate 2-Aminothiazole-4-carboxamide

Intermediate Final Product
+ Thiourea Ammonolysis

Click to download full resolution via product page

Fig. 1: Synthetic pathway for 2-aminothiazole-4-carboxamide.

Protocol:

» Synthesis of Ethyl 2-aminothiazole-4-carboxylate: Ethyl bromopyruvate and thiourea are
refluxed in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. The product is isolated by
filtration and purified by recrystallization.

e Ammonolysis: The resulting ester is then treated with a solution of ammonia in methanol
under pressure and heat to convert the ester to the corresponding carboxamide. The product
is isolated by evaporation of the solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules.
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Dissolve sample in DMSO-ds

'

Acquire H, 13C, DEPT, COSY, HSQC, and HMBC spectra

'

Process data (Fourier transform, phasing, baseline correction)

'

Correlate signals to determine connectivity and assign resonances

Click to download full resolution via product page

Fig. 2: General workflow for NMR-based structure elucidation.

Protocol:

o Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in
approximately 0.6 mL of a deuterated solvent, typically DMSO-ds, in a 5 mm NMR tube.

o Data Acquisition: H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a
high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra
are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.
Protocol:

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).
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o Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source
coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

o Data Analysis: The exact mass of the molecular ion is used to confirm the elemental formula.
The fragmentation pattern can provide additional structural information.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Modifications at the C4
position, such as the carboxamide group, can significantly influence the biological activity. The
amide functionality can act as a hydrogen bond donor and acceptor, potentially enhancing
interactions with biological targets.

2-Aminothiazole Core

C4-Carboxamide
(H-bond donor/acceptor)

C2-Amino Group
(H-bond donor)

Interaction

Biological Target

Click to download full resolution via product page

Fig. 3: Key interaction points of the 2-aminothiazole-4-carboxamide scaffold.

This technical guide provides a foundational understanding of the structural characteristics of
2-aminothiazole-4-carboxamide. The presented data and protocols offer a solid starting point
for researchers engaged in the synthesis, characterization, and application of this and related
compounds in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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